molecular formula C13H12N2 B3047248 2-Imidazoline, 2-(1-naphthyl)- CAS No. 13623-57-9

2-Imidazoline, 2-(1-naphthyl)-

Cat. No.: B3047248
CAS No.: 13623-57-9
M. Wt: 196.25 g/mol
InChI Key: MDCXOIKCXHEYQK-UHFFFAOYSA-N
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Description

2-Imidazoline, 2-(1-naphthyl)- is a heterocyclic organic compound that features an imidazoline ring substituted with a naphthyl group. This compound is part of the imidazoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazoline, 2-(1-naphthyl)- typically involves the condensation of 1,2-diamines with aldehydes or nitriles. One efficient method includes the reaction of aldehydes with ethylenediamine in the presence of tert-butyl hypochlorite . This method is known for its high yield and efficiency. Another common route involves the use of nitriles, which undergo a cyclic Pinner reaction requiring high temperatures and acid catalysis .

Industrial Production Methods

Industrial production of 2-Imidazoline, 2-(1-naphthyl)- often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Imidazoline, 2-(1-naphthyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can convert it into dihydroimidazoline derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the naphthyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted imidazolines and imidazoles, which have significant applications in pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of 2-Imidazoline, 2-(1-naphthyl)- involves its interaction with imidazoline receptors, particularly the I1 and I2 receptors . These receptors are involved in the regulation of blood pressure and glucose levels. The compound acts as an agonist at these receptors, leading to the modulation of sympathetic nervous system activity and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Oxymetazoline
  • Xylometazoline
  • Tetrahydrozoline
  • Naphazoline

Comparison

2-Imidazoline, 2-(1-naphthyl)- is unique due to its naphthyl substitution, which imparts distinct chemical and biological properties. Compared to other imidazolines, it has a higher affinity for imidazoline receptors and exhibits more potent biological activities . This makes it a valuable compound for both research and industrial applications.

Properties

IUPAC Name

2-naphthalen-1-yl-4,5-dihydro-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-7H,8-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCXOIKCXHEYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30159737
Record name 2-Imidazoline, 2-(1-naphthyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13623-57-9
Record name 2-(1-Naphthalenyl)-2-imidazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13623-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Imidazoline, 2-(1-naphthyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imidazoline, 2-(1-naphthyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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